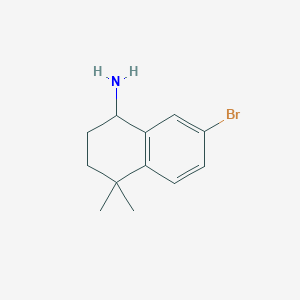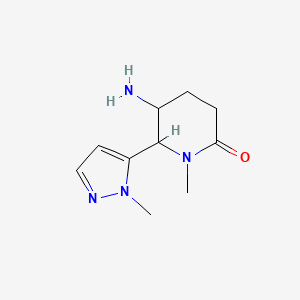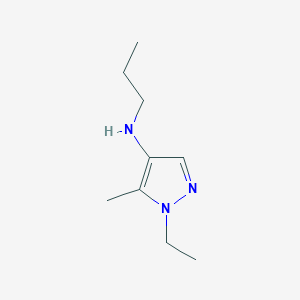![molecular formula C10H18FN3 B11730492 butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11730492.png)
butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina: es un compuesto químico con la fórmula molecular C10H19ClFN3. Es un derivado del pirazol, un compuesto heterocíclico de cinco miembros que contiene tres átomos de carbono y dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina normalmente implica la reacción de 1-(2-fluoroetil)-1H-pirazol con butilamina. La reacción se lleva a cabo bajo condiciones controladas para asegurar que el producto deseado se obtiene con alta pureza y rendimiento. Los pasos generales incluyen:
Preparación de 1-(2-fluoroetil)-1H-pirazol: Este intermedio se sintetiza haciendo reaccionar 2-fluoroetilamina con un precursor de pirazol adecuado bajo condiciones ácidas o básicas.
Reacción con butilamina: El 1-(2-fluoroetil)-1H-pirazol luego se hace reaccionar con butilamina en presencia de un catalizador o bajo condiciones de reflujo para formar butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina.
Métodos de Producción Industrial
En un entorno industrial, la producción de butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados asegura la calidad constante y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila donde el grupo butilo o el grupo fluoroetil es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores.
Sustitución: Nucleófilos como haluros, aminas y alcoholes en condiciones apropiadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-butil-1-(2-fluoroetil)-3-metil-1H-pirazol-4-amina
- Butil({[1-(2-fluoroetil)-1H-pirazol-4-il]metil})amina
Singularidad
Butil({[1-(2-fluoroetil)-1H-pirazol-3-il]metil})amina es única debido a sus características estructurales específicas, como la posición del grupo fluoroetil y la parte de butilamina. Estas características estructurales confieren propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H18FN3 |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-2-3-6-12-9-10-4-7-14(13-10)8-5-11/h4,7,12H,2-3,5-6,8-9H2,1H3 |
Clave InChI |
MFENMYVLBBKHOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=NN(C=C1)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11730420.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730428.png)



![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730459.png)


![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730483.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730491.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730499.png)
![tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate](/img/structure/B11730505.png)
